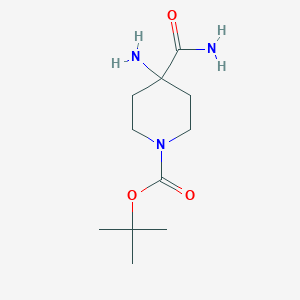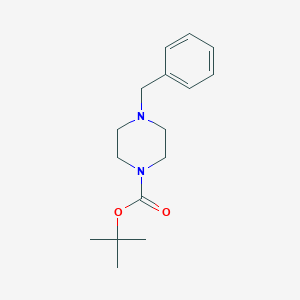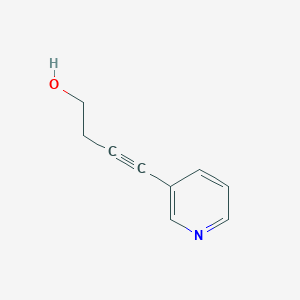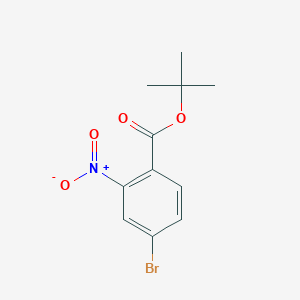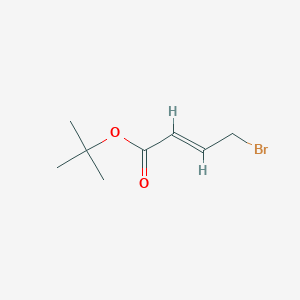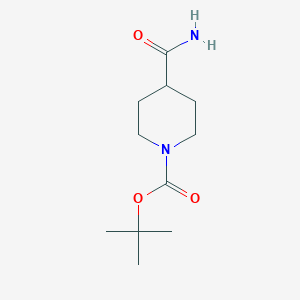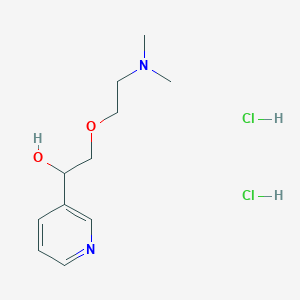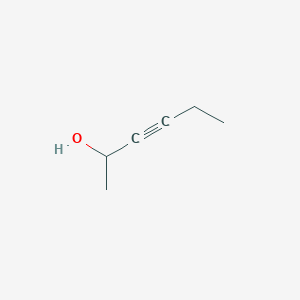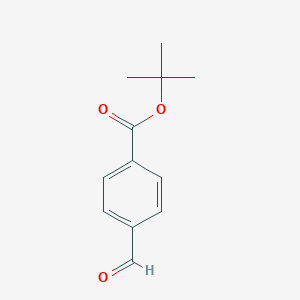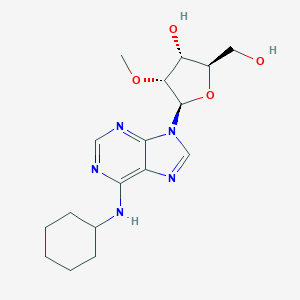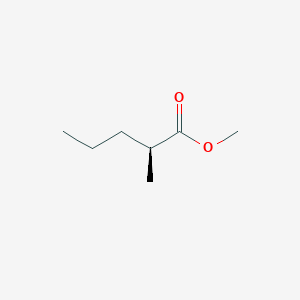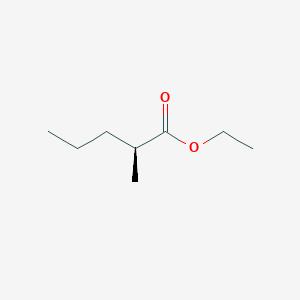
ethyl (2S)-2-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-methylpentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from the combination of ethyl alcohol and (2S)-2-methylpentanoic acid. It is commonly used in the flavor and fragrance industry due to its fruity aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-methylpentanoate can be synthesized through the esterification reaction between ethyl alcohol and (2S)-2-methylpentanoic acid. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
(2S)-2-methylpentanoic acid+ethyl alcohol→ethyl (2S)-2-methylpentanoate+water
The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the acid and alcohol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: (2S)-2-methylpentanoic acid and ethyl alcohol.
Reduction: (2S)-2-methylpentanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-methylpentanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in natural product biosynthesis and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-methylpentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological system and the context in which the ester is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-2-methylpentanoate can be compared with other similar esters such as:
Ethyl acetate: Commonly used as a solvent and in the flavor industry.
Methyl butyrate: Known for its fruity aroma and used in the flavor and fragrance industry.
Isopropyl butyrate: Used in the fragrance industry for its pleasant odor.
The uniqueness of this compound lies in its specific structure and the resulting properties, such as its distinct aroma and reactivity.
Conclusion
This compound is a versatile ester with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKNSYIDSNZKW-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051368 |
Source


|
| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28959-02-6 |
Source


|
| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
